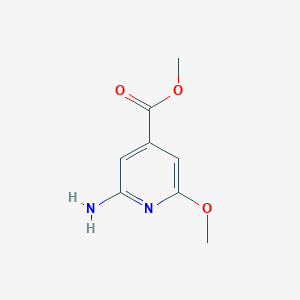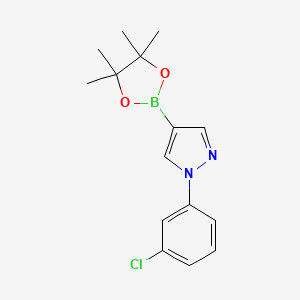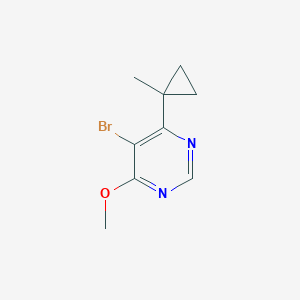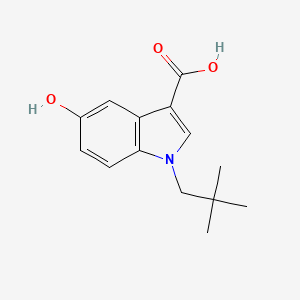![molecular formula C13H6ClN3O B13928203 3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile is a heterocyclic compound that features a fused oxazole and pyridine ring system with a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro substituent and the benzonitrile group imparts unique chemical properties that make it a valuable target for synthesis and study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The oxazole and pyridine rings can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride, polyphosphoric acid, sodium ethoxide, and ethyl formate . Reaction conditions typically involve heating and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent.
Aplicaciones Científicas De Investigación
3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of kinase inhibitors and other bioactive molecules.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile is not well-documented. based on its structure, it is likely to interact with molecular targets such as kinases or other enzymes. The presence of the oxazole and pyridine rings suggests potential interactions with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar fused ring system and have been studied for their biological activities, including kinase inhibition.
Isoxazolo[4,5-b]pyridine Derivatives: These compounds also feature a fused heterocyclic system and have applications in medicinal chemistry.
Uniqueness
3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile is unique due to the presence of the chloro substituent and the benzonitrile group, which impart distinct chemical properties. These features make it a valuable compound for the development of new materials and bioactive molecules.
Propiedades
Fórmula molecular |
C13H6ClN3O |
|---|---|
Peso molecular |
255.66 g/mol |
Nombre IUPAC |
3-(5-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H6ClN3O/c14-11-5-4-10-13(17-11)18-12(16-10)9-3-1-2-8(6-9)7-15/h1-6H |
Clave InChI |
DLCVGLSJNKLDKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NC3=C(O2)N=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)


![2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928166.png)


![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)
